

# Spectroscopic Profile of Boc-Ser-OMe: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Boc-Ser-OMe**

Cat. No.: **B558210**

[Get Quote](#)

Introduction: N-(tert-Butoxycarbonyl)-L-serine methyl ester, commonly abbreviated as **Boc-Ser-OMe**, is a crucial N-protected amino acid derivative widely utilized in peptide synthesis and as a building block in the development of pharmaceutical agents. Its defined structure and purity are paramount for successful downstream applications, necessitating thorough analytical characterization. This technical guide provides an in-depth overview of the spectroscopic data for **Boc-Ser-OMe**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Boc-Ser-OMe**, providing a quantitative reference for compound identification and quality control.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

The proton NMR spectra of **Boc-Ser-OMe** show characteristic signals corresponding to the protons of the serine backbone, the methyl ester, and the tert-butoxycarbonyl (Boc) protecting group. Data varies slightly depending on the deuterated solvent used.

| Assignment                             | Chemical Shift ( $\delta$ ) in $\text{CDCl}_3$<br>(400 MHz) <sup>[1]</sup> | Chemical Shift ( $\delta$ ) in $\text{C}_6\text{D}_6$<br>(200 MHz) |
|----------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------|
| NH (Amide)                             | 5.54 (d, $J = 6.4$ Hz)                                                     | 5.60 (m, exchanges with $\text{D}_2\text{O}$ )                     |
| $\alpha$ -CH                           | 4.39 (br s)                                                                | 4.40 (m)                                                           |
| $\beta$ -CH <sub>2</sub>               | 3.96 (dd, $J = 11.2, 3.6$ Hz),<br>3.89 (dd, $J = 11.2, 3.6$ Hz)            | 3.76 (dd, $J = 11, 4$ Hz), 3.66<br>(dd, $J = 11, 4$ Hz)            |
| OCH <sub>3</sub> (Ester)               | 3.79 (s)                                                                   | 3.26 (s)                                                           |
| OH (Alcohol)                           | 2.81 (br s)                                                                | 2.50 (br s, exchanges with<br>$\text{D}_2\text{O}$ )               |
| C(CH <sub>3</sub> ) <sub>3</sub> (Boc) | 1.46 (s)                                                                   | 1.41 (s)                                                           |

## Table 2: <sup>13</sup>C NMR Spectroscopic Data

Carbon NMR provides insight into the carbon framework of the molecule. The following are the expected chemical shifts for **Boc-Ser-OMe**.

| Assignment                             | Predicted Chemical Shift ( $\delta$ ) in $\text{CDCl}_3$ |
|----------------------------------------|----------------------------------------------------------|
| C=O (Ester)                            | ~171 ppm                                                 |
| C=O (Boc)                              | ~156 ppm                                                 |
| C(CH <sub>3</sub> ) <sub>3</sub> (Boc) | ~80 ppm                                                  |
| $\alpha$ -CH                           | ~57 ppm                                                  |
| $\beta$ -CH <sub>2</sub>               | ~63 ppm                                                  |
| OCH <sub>3</sub> (Ester)               | ~52 ppm                                                  |
| C(CH <sub>3</sub> ) <sub>3</sub> (Boc) | ~28 ppm                                                  |

Note: Experimental data for <sup>13</sup>C NMR, while reported in scientific literature, is not available in publicly accessible databases at the time of this guide's compilation.

## Table 3: IR Spectroscopic Data

Infrared spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm <sup>-1</sup> ) | Assignment  | Description               |
|--------------------------------|-------------|---------------------------|
| ~3400                          | O-H stretch | Alcohol                   |
| ~3350                          | N-H stretch | Amide                     |
| ~2980                          | C-H stretch | Aliphatic (Boc, backbone) |
| ~1745                          | C=O stretch | Ester                     |
| ~1715                          | C=O stretch | Urethane (Boc group)      |
| ~1510                          | N-H bend    | Amide II                  |
| ~1160                          | C-O stretch | Ester, Urethane           |

## Table 4: Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The molecular weight of **Boc-Ser-OMe** (C<sub>9</sub>H<sub>17</sub>NO<sub>5</sub>) is 219.23 g/mol .[2]

| m/z Value | Assignment                                          | Ionization Method |
|-----------|-----------------------------------------------------|-------------------|
| 219.11067 | [M] <sup>+</sup> (Calculated Exact Mass)            | -                 |
| 220.11180 | [M+H] <sup>+</sup>                                  | ESI               |
| 242.0999  | [M+Na] <sup>+</sup>                                 | ESI               |
| 160.0655  | [M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>  | ESI-MS/MS         |
| 144.0706  | [M - CO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> | ESI-MS/MS         |
| 118.0504  | [M - Boc group] <sup>+</sup>                        | ESI-MS/MS         |

Note: The m/z values for adducts and fragments are typical and may vary based on the specific instrument and conditions used. PubChem references a GC-MS spectrum for this compound.

[2]

# Experimental Protocols

Detailed and reproducible experimental procedures are critical for obtaining high-quality spectroscopic data.

## Synthesis of Boc-Ser-OMe

This protocol describes the synthesis of **Boc-Ser-OMe** from L-serine methyl ester hydrochloride.

Materials:

- L-serine methyl ester hydrochloride
- Dichloromethane (DCM)
- Triethylamine (TEA)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Methyl tert-butyl ether (MTBE)

Procedure:

- Suspend crude L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane.
- Cool the suspension to 0°C using an ice bath.
- Add triethylamine (2.0 eq) to the mixture, followed by the addition of di-tert-butyl dicarbonate (1.1 eq).
- Remove the cooling bath and stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with methyl tert-butyl ether.
- Filter the mixture to remove any precipitated salts.

- Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.

## NMR Spectroscopy

### Sample Preparation:

- Accurately weigh 5-10 mg of **Boc-Ser-OMe**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Transfer the solution to a clean, dry 5 mm NMR tube.

### Data Acquisition ( $^1\text{H}$ and $^{13}\text{C}$ ):

- Record the spectra on a 400 MHz (or higher) NMR spectrometer.
- For  $^1\text{H}$  NMR, acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum using the thin-film method.

### Sample Preparation:

- Dissolve a small amount (a few milligrams) of **Boc-Ser-OMe** in a volatile solvent like dichloromethane or acetone.

- Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

#### Data Acquisition:

- Place the salt plate in the sample holder of an FTIR spectrometer.
- Acquire the background spectrum (of the clean, empty sample holder).
- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

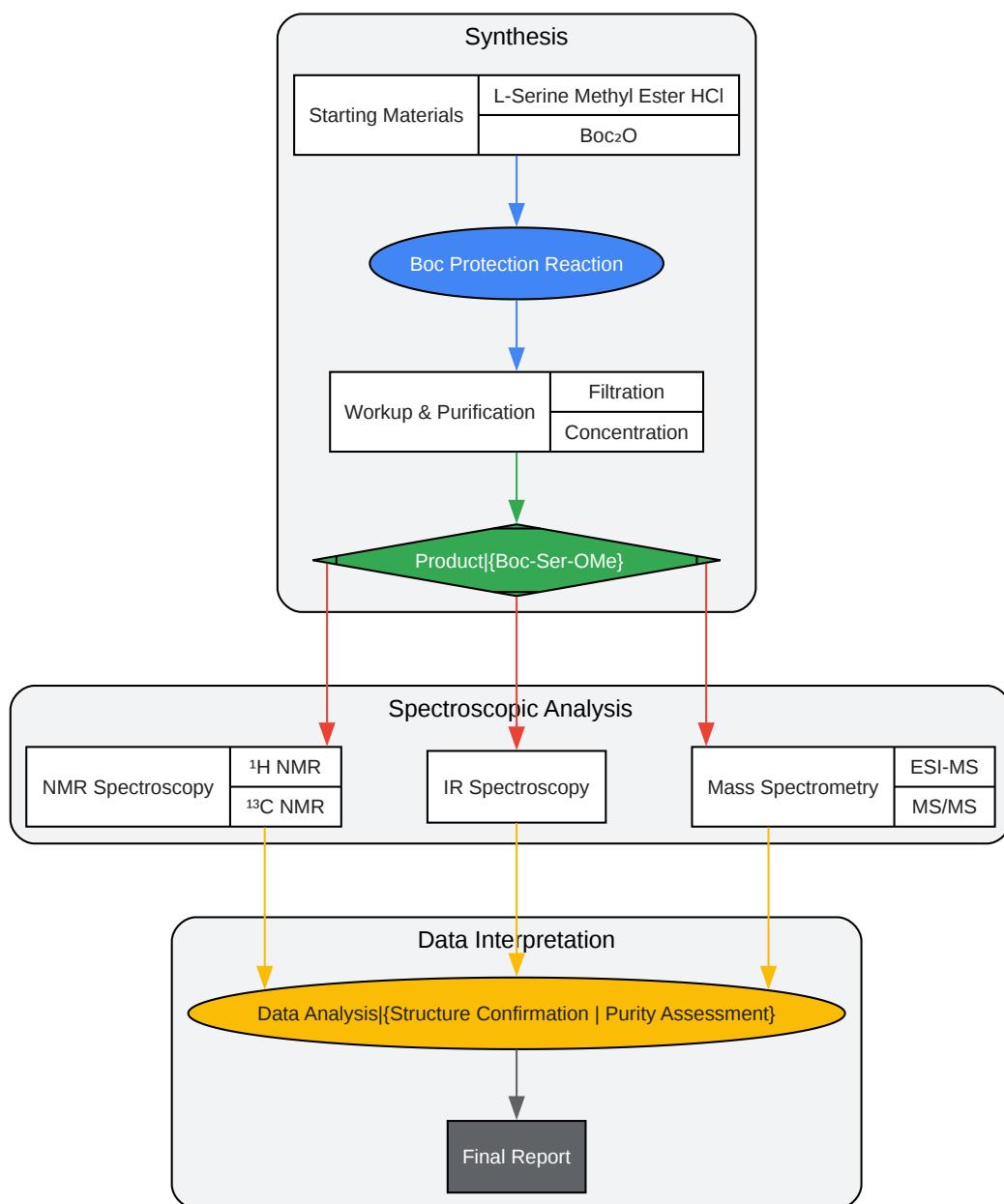
## Mass Spectrometry

This protocol outlines a general procedure for analysis by Electrospray Ionization (ESI) Mass Spectrometry.

#### Sample Preparation:

- Prepare a stock solution of **Boc-Ser-OMe** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute this stock solution with a mixture of acetonitrile and water (typically 50:50 v/v) containing a small amount of acid (e.g., 0.1% formic acid) to a final concentration of 1-10  $\mu\text{g}/\text{mL}$ . The acid promotes protonation of the analyte.

#### Data Acquisition:


- Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Acquire the mass spectrum in positive ion mode over a suitable  $m/z$  range (e.g., 100-500 amu).

- Optimize instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest (e.g.,  $[M+H]^+$ ).
- For fragmentation studies (MS/MS), select the precursor ion of interest ( $[M+H]^+$  at m/z 220.1) and apply collision-induced dissociation (CID) to generate product ions.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **Boc-Ser-OMe**.

## Workflow for Spectroscopic Analysis of Boc-Ser-OMe

[Click to download full resolution via product page](#)

Caption: Logical workflow from synthesis to final analysis of **Boc-Ser-OMe**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0 - iChemical [ichemical.com]
- 2. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Boc-Ser-OMe: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558210#spectroscopic-data-nmr-ir-ms-of-boc-ser-ome>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

